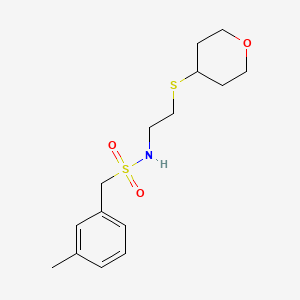

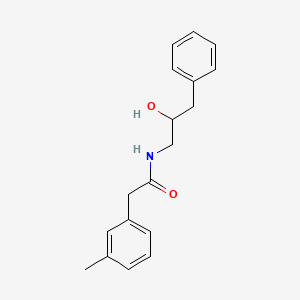

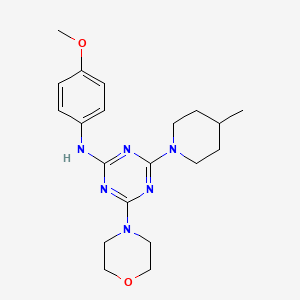

![molecular formula C27H20ClN3O2S B2688122 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922912-41-2](/img/structure/B2688122.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Kinase Activity

Research has identified substituted benzamides as potent inhibitors of specific kinase activities. For instance, Borzilleri et al. (2006) discovered that substituted benzamides serve as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in cancer therapy and angiogenesis-related diseases Borzilleri et al., 2006.

Synthetic Methodologies

The synthesis and functionalization of benzamide derivatives represent a significant area of research. Gong Ping (2007) outlined a method for synthesizing 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which could be related to the target compound's synthetic route, highlighting the versatility and utility of benzamides in medicinal chemistry Gong Ping, 2007.

Anticancer Activities

Compounds structurally related to the specified benzamide have been evaluated for their anticancer properties. Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which exhibited significant cytotoxicity against various cancer cell lines. This demonstrates the potential of benzamide derivatives in developing novel anticancer agents Adhami et al., 2014.

Heterocyclic Chemistry and Drug Development

The creation of heterocyclic compounds based on benzamide scaffolds is an active research area with implications for drug development. Badne et al. (2011) explored the synthesis of 2-substituted derivatives of benzothiazole and pyrimidobenzothiazole, emphasizing the role of these structures in antimicrobial activity. Such studies underscore the importance of benzamides in discovering new therapeutic agents Badne et al., 2011.

Wirkmechanismus

Target of Action

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary targets of these compounds are often bacterial enzymes or proteins that are essential for the survival and proliferation of the bacteria .

Mode of Action

The mode of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with its bacterial targets. The compound binds to these targets, inhibiting their function and leading to the death of the bacteria . The exact nature of this interaction and the resulting changes in the bacterial cell are currently under investigation.

Biochemical Pathways

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide affects several biochemical pathways within the bacterial cell. By inhibiting key enzymes or proteins, it disrupts essential processes such as cell wall synthesis, protein synthesis, or DNA replication . The downstream effects of these disruptions include the cessation of bacterial growth and eventual cell death .

Result of Action

The result of the action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is the inhibition of bacterial growth and the death of the bacteria . This is achieved through the disruption of essential biochemical pathways within the bacterial cell .

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3O2S/c1-18-14-15-22(28)25-24(18)30-27(34-25)31(17-19-9-7-8-16-29-19)26(32)21-12-5-6-13-23(21)33-20-10-3-2-4-11-20/h2-16H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNBMYNTPBGBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

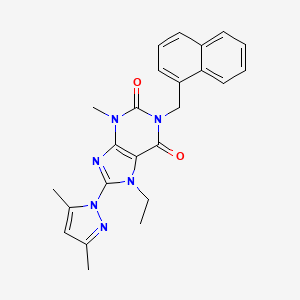

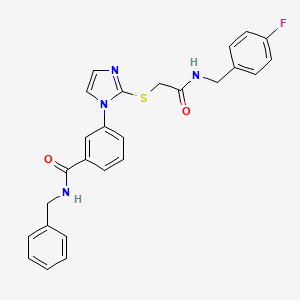

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)

![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)

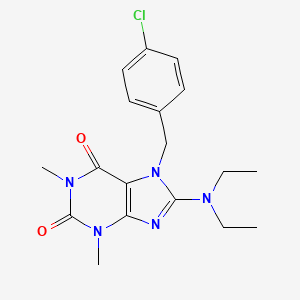

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)

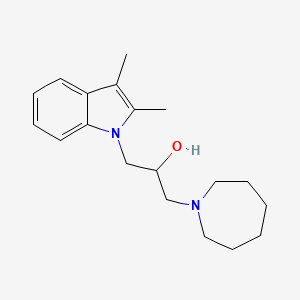

![2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide](/img/structure/B2688059.png)

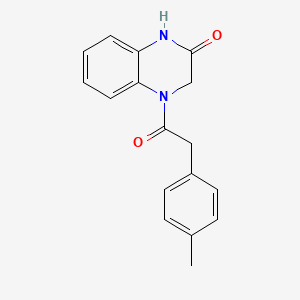

![2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2688062.png)